molecular formula C7H8N2O3 B2905125 Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1613464-60-0

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B2905125
CAS RN: 1613464-60-0
M. Wt: 168.152
InChI Key: FTMRMHLZVOYISQ-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C7H8N2O3 . It is a member of the pyrazole family, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

Pyrazole compounds, including “Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods include the reaction of diarylhydrazones and vicinal diols , and the reaction of hydrazones with nitroolefins mediated with strong bases .


Molecular Structure Analysis

The molecular structure of “Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 168.15 .


Chemical Reactions Analysis

Pyrazole compounds, including “Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

“Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate” is predicted to have a boiling point of 313.3±27.0 °C and a density of 1.27±0.1 g/cm3 . Its pKa is predicted to be -1.86±0.10 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate: derivatives have been explored for their potential anticancer properties. The pyrazole nucleus is a common motif in many pharmacologically active compounds, and modifications to this core structure can lead to significant biological activity, including anticancer effects .

Agricultural Chemistry: Pesticide Development

The pyrazole moiety is also utilized in the development of pesticides. Its derivatives can act as effective herbicides and insecticides, contributing to crop protection strategies .

Pharmaceutical Applications: Anti-inflammatory and Analgesic Effects

Pyrazole derivatives, including those of Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate , exhibit anti-inflammatory and analgesic activities. These properties make them valuable in the design of new drugs for treating pain and inflammation .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole-based ligands can be synthesized from Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate . These ligands are used to form complexes with various metals, which have applications in catalysis and materials science .

Organometallic Chemistry: Catalyst Development

The pyrazole ring can serve as a scaffold for developing organometallic catalysts. These catalysts are crucial in facilitating a wide range of chemical reactions, including those used in pharmaceutical synthesis .

Bioactive Chemical Synthesis: Antimicrobial Agents

Pyrazole derivatives are known to possess antimicrobial properties. As such, Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate can be a starting point for synthesizing new antimicrobial agents that could be used to combat resistant strains of bacteria .

Safety and Hazards

“Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for “Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate” and other pyrazole compounds are likely to involve further exploration of their applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis techniques and biological activity are also areas of ongoing research .

properties

IUPAC Name

methyl 5-formyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMRMHLZVOYISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1613464-60-0
Record name methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
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